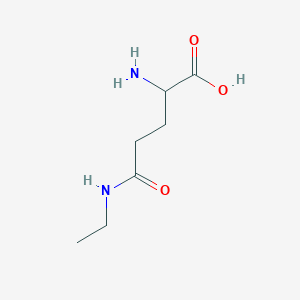

DL-Theanine

Description

The exact mass of the compound 2-Amino-5-(ethylamino)-5-oxopentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(ethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATAGRPVKZEWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863098 | |

| Record name | N-Ethylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3081-61-6 | |

| Record name | 3081-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-(ethylamino)-5-oxopentanoic acid (L-Theanine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(ethylamino)-5-oxopentanoic acid, commonly known as L-theanine, is a non-proteinogenic amino acid analogue of L-glutamate and L-glutamine that is naturally found in tea leaves (Camellia sinensis)[1][2][3][4][5]. It is a significant contributor to the umami flavor of green tea[1]. Beyond its role in flavor, L-theanine has garnered considerable interest in the pharmaceutical and nutraceutical industries due to its various reported health benefits, including stress reduction, neuroprotection, and mood enhancement. This technical guide provides a comprehensive overview of the primary synthesis pathways for L-theanine: enzymatic, chemical, and microbial. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Enzymatic Synthesis of L-Theanine

Enzymatic synthesis is a widely explored and industrially significant method for producing L-theanine due to its high specificity and ability to yield the desired L-enantiomer, avoiding the formation of racemic mixtures often associated with chemical synthesis[2]. The enzymatic approaches can be broadly categorized into two main pathways based on the primary substrate: the glutamate-mediated pathway and the glutamine-mediated pathway.

Glutamate-Mediated Pathway (ATP-Dependent)

This pathway utilizes L-glutamate and ethylamine as substrates and requires adenosine triphosphate (ATP) for the enzymatic reaction. Several enzymes have been identified to catalyze this condensation reaction.

Key Enzymes:

-

Glutamine Synthetase (GS) (EC 6.3.1.2): GS can synthesize L-theanine by utilizing ethylamine as a substrate instead of ammonia[6][7][8].

-

γ-Glutamylmethylamide Synthetase (GMAS) (EC 6.3.4.12): This enzyme catalyzes the ATP-dependent ligation of L-glutamate and ethylamine[6][7][9].

-

γ-Glutamylcysteine Synthetase (γ-GCS) (EC 6.3.2.2): While its primary role is in glutathione biosynthesis, γ-GCS has been shown to synthesize L-theanine, albeit with low yields in its wild-type form. Directed evolution has been used to enhance its activity for L-theanine production[6][7][8].

Experimental Protocol: L-Theanine Synthesis using Glutamine Synthetase from Pseudomonas aeruginosa Y-30

This protocol is based on the optimization of the reaction system for L-theanine synthesis.

-

Enzyme Preparation: The glutamine synthetase gene from Pseudomonas aeruginosa Y-30 is ligated into an expression vector (e.g., pET21a) and expressed in a suitable host like E. coli AD494(DE3)[6].

-

Reaction Mixture: Prepare a reaction mixture containing L-glutamate, ethylamine, ATP, and the purified or crude enzyme extract in a suitable buffer (e.g., Tris-HCl) at an optimal pH.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 40°C) with agitation[6].

-

Monitoring and Quantification: Monitor the progress of the reaction by taking samples at regular intervals and quantifying the L-theanine produced using High-Performance Liquid Chromatography (HPLC).

-

Purification: The product can be purified using techniques like ion-exchange chromatography.

Glutamine-Mediated Pathway (ATP-Independent)

This pathway uses L-glutamine and ethylamine as substrates and does not require ATP, which can be economically advantageous for industrial-scale production.

Key Enzymes:

-

γ-Glutamyltranspeptidase (GGT) (EC 2.3.2.2): GGT catalyzes the transfer of the γ-glutamyl group from L-glutamine to ethylamine[6][8][10]. A significant challenge with GGT is the competing autotranspeptidation reaction, which forms γ-glutamylglutamine[9].

-

L-Glutaminase (GLS) (EC 3.5.1.2): Certain glutaminases, particularly from Pseudomonas nitroreducens, can catalyze the synthesis of L-theanine from L-glutamine and ethylamine[6][7][8].

Experimental Protocol: L-Theanine Synthesis using γ-Glutamyltranspeptidase from Bacillus licheniformis ER-15

This protocol is based on the use of a recombinant GGT for L-theanine synthesis[11].

-

Enzyme Purification: The recombinant γ-glutamyltranspeptidase (rBLGGT) from Bacillus licheniformis ER-15 is purified to homogeneity using ion-exchange chromatography[11].

-

Standardized Reaction: The reaction is carried out in a 50 mM Tris-Cl buffer (pH 9.0) at 37°C containing 80 mM L-glutamine, 600 mM ethylamine, and 1.0 U/mL of the purified rBLGGT[11].

-

Immobilization (Optional): The enzyme can be immobilized in calcium alginate for repeated use. The reaction conditions remain similar[11].

-

Reaction Time: The reaction is typically run for 4 hours to achieve high conversion rates[11].

-

Product Purification: The L-theanine can be purified from the reaction mixture using Dowex 50W X 8 hydrogen form resin[11].

Other Substrate-Mediated Pathways

Synthetic pathways using other γ-glutamyl donors have also been explored, often catalyzed by GGT. These donors include γ-Glutamyl-p-nitroanilide, glutathione (GSH), and glutamic acid γ-methyl ester (GMAE)[6][7].

Quantitative Data for Enzymatic Synthesis

| Enzyme | Organism | Substrates | Product Concentration | Conversion Rate | Reference |

| Glutamine Synthetase | Pseudomonas aeruginosa Y-30 | L-Glutamate, Ethylamine | 29.6 g/L | - | [6] |

| γ-Glutamylmethylamide Synthetase | Methylovorus mays No. 9 | Monosodium Glutamate, Ethylamine Hydrochloride | 110 g/L | 100% | [6] |

| Mutant γ-GCS (13B6) | Escherichia coli | Glutamate, Ethylamine | 30.4 g/L | 87% | [6] |

| γ-Glutamyltranspeptidase | Bacillus licheniformis ER-15 | L-Glutamine, Ethylamine | - | 85-87% | [11] |

| L-Glutaminase | Pseudomonas nitroreducens | L-Glutamine, Ethylamine | 47 g/L | - | [12] |

| Mutant GGT (Y418F/M97Q) | Bacillus subtilis 168 | - | 92.4 g/L | - | [13] |

Signaling Pathway Diagrams

Caption: Enzymatic synthesis pathways for L-theanine.

Chemical Synthesis of L-Theanine

Chemical synthesis offers a direct route to L-theanine, often starting from readily available precursors. However, a significant drawback is the potential for producing a racemic mixture of D- and L-theanine, which requires subsequent resolution steps[2][12].

Common Starting Materials:

General Synthetic Route from L-Pyrrolidone-5-carboxylic acid:

A common chemical synthesis involves the ring-opening of L-pyrrolidone-5-carboxylic acid with ethylamine.

Experimental Protocol: Synthesis from L-Pyrrolidone-5-carboxylic acid

This protocol is a modification of a known chemical synthesis procedure[14].

-

Reaction Setup: L-Pyrrolidone-5-carboxylic acid is reacted with an excess of anhydrous ethylamine.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 35°C) for an extended period (e.g., 10 days)[14].

-

Product Isolation:

-

Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain pure L-theanine[15].

Quantitative Data for Chemical Synthesis

| Starting Material | Reagent | Yield | Reference |

| Pyrrolidone-5-carboxylic acid | 33% (V/V) aqueous ethylamine | 9% | [12] |

| L-Pyrrolidone-5-carboxylic acid | Anhydrous ethylamine | 17-30% (crystallization) | [14] |

| L-Pyrrolidone-5-carboxylic acid | Anhydrous ethylamine | 98.2% (freeze-drying) | [14] |

Logical Relationship Diagram

Caption: General workflow for the chemical synthesis of L-theanine.

Microbial Synthesis of L-Theanine

Microbial synthesis, or fermentation, presents a promising and sustainable approach for L-theanine production. This method involves genetically engineering microorganisms to produce L-theanine from simple carbon sources like glucose[10]. A key advantage is the potential for in-situ synthesis of the precursor ethylamine, thus avoiding the handling of this toxic and flammable compound[8][10][16].

Engineered Microorganisms:

-

Escherichia coli : Strains of E. coli have been engineered to express enzymes such as GMAS for L-theanine production[10][16]. Some strategies also involve engineering pathways for the endogenous production of ethylamine from acetaldehyde or alanine[8][10].

-

Corynebacterium glutamicum : This industrially important microorganism has also been engineered to produce L-theanine, often by expressing a GMAS gene[9].

Experimental Protocol: Fermentative Production of L-Theanine using Engineered E. coli

This protocol outlines a general approach for L-theanine production in E. coli.

-

Strain Construction: Genetically engineer an E. coli strain to express the necessary enzymes. This typically involves cloning the gene for an enzyme like γ-glutamylmethylamide synthetase (GMAS) into an expression vector and transforming it into a suitable E. coli host. To avoid the external addition of ethylamine, genes for its synthesis (e.g., alanine decarboxylase) can also be co-expressed[10].

-

Fermentation:

-

Culture Medium: Grow the engineered E. coli strain in a suitable fermentation medium containing a carbon source (e.g., glucose), a nitrogen source, and other essential nutrients.

-

Induction: Induce the expression of the target genes at the appropriate time, for example, by adding an inducer like IPTG if using an inducible promoter system.

-

Fed-batch Culture: Employ a fed-batch fermentation strategy to achieve high cell densities and high product titers. This involves feeding a concentrated nutrient solution to the culture over time.

-

-

Product Recovery and Purification: After fermentation, separate the cells from the culture broth. The L-theanine can then be purified from the supernatant using methods like ion-exchange chromatography.

Quantitative Data for Microbial Synthesis

| Microorganism | Key Enzyme(s) | Substrate(s) | Product Titer | Reference |

| Corynebacterium glutamicum | GMAS | Glucose, Ethylamine | ~42 g/L | [9] |

| Escherichia coli | GMAS | Glucose, Ethylamine | 40 g/L | [10] |

| E. coli (no ethylamine) | Transaminase, GMAS | Glucose, Ammonia | - | [10][16] |

| E. coli (no ethylamine) | Alanine Decarboxylase, GMAS | Glucose, Ammonia | - | [10] |

Experimental Workflow Diagram

Caption: General workflow for the microbial synthesis of L-theanine.

Conclusion

The synthesis of 2-Amino-5-(ethylamino)-5-oxopentanoic acid can be achieved through enzymatic, chemical, and microbial routes, each with its own set of advantages and challenges. Enzymatic methods offer high specificity and yield the desired L-enantiomer, with both ATP-dependent and -independent pathways being well-established. Chemical synthesis provides a direct route but often requires the resolution of a racemic mixture. Microbial synthesis through fermentation is emerging as a sustainable and scalable method, with the potential for in-situ precursor generation. The choice of synthesis pathway will depend on factors such as the desired purity, scale of production, and economic considerations. This guide provides a foundational understanding of these synthesis strategies to aid researchers and professionals in the development and production of L-theanine.

References

- 1. steemit.com [steemit.com]

- 2. Characterization of L-theanine in tea extracts and synthetic products using stable isotope ratio analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | L-Theanine Content and Related Gene Expression: Novel Insights into Theanine Biosynthesis and Hydrolysis among Different Tea Plant (Camellia sinensis L.) Tissues and Cultivars [frontiersin.org]

- 4. Theanine metabolism and transport in tea plants (Camellia sinensis L.): advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Production of l-Theanine by Escherichia coli in the Absence of Supplemental Ethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-theanine synthesis using γ-glutamyl transpeptidase from Bacillus licheniformis ER-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Redesign of γ-glutamyl transpeptidase from Bacillus subtilis for high-level production of L-theanine by cavity topology engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical Synthesis and the Stability of Theanine | Scientific.Net [scientific.net]

- 15. Synthesis method of L-Theanine Lyphar Provide Competitive Price [biolyphar.com]

- 16. journals.asm.org [journals.asm.org]

The Neuropharmacology of L-Theanine: A Technical Guide to its Mechanisms of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-theanine, a non-proteinogenic amino acid predominantly found in tea leaves (Camellia sinensis), has garnered significant scientific interest for its unique psychoactive properties, primarily its ability to promote a state of relaxed alertness. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the effects of L-theanine on the central nervous system (CNS). It delves into its multifaceted interactions with key neurotransmitter systems, including the glutamatergic, GABAergic, dopaminergic, and serotonergic pathways. Furthermore, this guide details the downstream signaling cascades, such as the Akt/GSK-3β, NF-κB, and ERK/p38 pathways, that are modulated by L-theanine, contributing to its neuroprotective and cognitive-enhancing effects. Quantitative data on receptor binding affinities and neurotransmitter modulation are summarized, and detailed methodologies for key experimental procedures are provided to facilitate further research and development.

Introduction

L-theanine (γ-glutamylethylamide) is a structural analog of the excitatory neurotransmitter glutamate.[1] This structural similarity allows it to readily cross the blood-brain barrier, where it exerts a range of neuromodulatory effects.[2] Unlike many anxiolytic agents, L-theanine does not induce drowsiness, making it a compound of interest for therapeutic applications aimed at reducing stress and enhancing cognitive function.[3] This guide will systematically dissect the current understanding of L-theanine's mechanism of action within the CNS.

Interaction with Neurotransmitter Systems

L-theanine's primary mechanism of action involves its intricate interplay with multiple neurotransmitter systems, leading to a net calming and focus-enhancing effect.

Glutamatergic System Modulation

Given its structural resemblance to glutamate, L-theanine's most direct interactions are with the glutamatergic system, the primary excitatory network in the brain.

L-theanine exhibits a weak antagonistic effect on ionotropic glutamate receptors, including AMPA, kainate, and NMDA receptors.[2][4] This competitive binding prevents the over-excitation of neurons, a state implicated in anxiety and neurotoxicity.[5] While its affinity is considerably lower than that of glutamate itself, its presence in physiologically relevant concentrations is sufficient to modulate glutamatergic neurotransmission.[6][7]

Table 1: L-Theanine Binding Affinities for Glutamate Receptors

| Receptor Subtype | Ligand | Parameter | Value | Species | Reference |

| AMPA | [3H]AMPA | IC50 | 19.2 µM | Rat (Cortical Neurons) | [2] |

| Kainate | [3H]Kainate | IC50 | 0.373 µM | Rat (Cortical Neurons) | [2] |

| NMDA (Glycine site) | [3H]MDL 105,519 | IC50 | 329 µM | Rat (Cortical Neurons) | [2] |

| Kainate 1 (GluK1) | L-Theanine | Binding Affinity | -4.9 kcal/mol | In silico | [8] |

| Kainate 1 (GluK1) | L-Glutamate | Binding Affinity | -5.0 kcal/mol | In silico | [8] |

GABAergic System Enhancement

L-theanine promotes the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS. This is achieved through multiple mechanisms:

-

Increased GABA Synthesis: Animal studies have shown that L-theanine administration leads to an increase in brain GABA concentrations.[9]

-

Enhanced GABAergic Transmission: L-theanine may also enhance the affinity of GABA for its receptors, thereby potentiating its inhibitory effects.[9]

The net result of this enhanced GABAergic tone is a reduction in neuronal excitability, contributing to L-theanine's anxiolytic and calming effects.

Dopaminergic and Serotonergic Modulation

L-theanine has been demonstrated to increase the levels of dopamine and serotonin in specific brain regions, including the striatum, hippocampus, and prefrontal cortex.[10][11] These neurotransmitters play crucial roles in mood regulation, motivation, and cognitive function. The precise mechanism for this increase is still under investigation but may be linked to its influence on glutamatergic and GABAergic pathways that regulate the firing of dopaminergic and serotonergic neurons.

Table 2: Effects of L-Theanine on Neurotransmitter Levels

| Neurotransmitter | Brain Region | Effect | Species | Reference |

| Dopamine | Striatum, Hippocampus, Prefrontal Cortex | Increase | Rat | [10][11] |

| Serotonin | Striatum, Hippocampus, Prefrontal Cortex | Increase | Rat | [10][11] |

| GABA | Brain | Increase | Mouse | [9] |

| Norepinephrine | Brain | Increase | Rat | [11] |

| Glutamate | Cerebrospinal Fluid | Decrease | Rat | [12] |

Neuroprotective and Cognitive-Enhancing Mechanisms

Beyond its immediate effects on neurotransmission, L-theanine also engages downstream signaling pathways that contribute to its neuroprotective and cognitive-enhancing properties.

Modulation of Intracellular Signaling Cascades

-

Akt/GSK-3β Pathway: L-theanine has been shown to activate the Akt/GSK-3β signaling pathway, a critical cascade involved in cell survival and proliferation. By promoting the phosphorylation of Akt and inhibiting GSK-3β, L-theanine can protect neurons from apoptosis and promote neuronal health.

-

NF-κB and ERK/p38 MAPK Pathways: In models of neuroinflammation and neurotoxicity, L-theanine has been found to suppress the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK).[13][14] These pathways are key mediators of inflammatory and stress responses in the brain.

Caption: Overview of L-Theanine's multifaceted mechanism of action in the CNS.

Induction of Alpha Brain Waves

A hallmark of L-theanine's effect on the CNS is its ability to increase the power of alpha brain waves (8-12 Hz).[15][16] Alpha waves are associated with a state of relaxed wakefulness and heightened attention. This neurophysiological change is thought to be a direct consequence of the aforementioned modulation of neurotransmitter systems, leading to a more synchronized and less "noisy" state of brain activity.

Pharmacokinetics

L-theanine is readily absorbed from the gastrointestinal tract and can cross the blood-brain barrier.[2][17]

Table 3: Pharmacokinetic Parameters of L-Theanine

| Parameter | Value | Species | Route of Administration | Reference |

| Tmax (Peak Plasma Time) | ~0.8 hours | Human | Oral (100 mg capsule) | [17] |

| Tmax (Peak Plasma Time) | 15 minutes | Mouse | Oral (100 mg/kg) | [18] |

| Bioavailability | ~70% | Mouse | Oral | [18] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of L-theanine.

Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity of L-theanine for specific glutamate receptor subtypes.

Materials:

-

Radioligands (e.g., [3H]AMPA, [3H]kainate, [3H]MDL 105,519)

-

Rat cortical neuron membrane preparations

-

L-theanine solutions of varying concentrations

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat cortical neuron membranes.

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of L-theanine.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of L-theanine that inhibits 50% of the specific binding of the radioligand.

Caption: Experimental workflow for a receptor binding assay.

In Vivo Microdialysis (General Protocol)

Objective: To measure extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals following L-theanine administration.

Materials:

-

Microdialysis probes

-

Stereotaxic apparatus

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with electrochemical or fluorescence detection

Procedure:

-

Surgically implant a microdialysis probe into the target brain region (e.g., striatum, hippocampus) of an anesthetized rodent.[8]

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to a perfusion pump and infuse aCSF at a slow, constant rate.[14]

-

Collect baseline dialysate samples.

-

Administer L-theanine (e.g., via intraperitoneal injection or oral gavage).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.[19]

Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.

Electroencephalography (EEG) for Alpha Wave Analysis

Objective: To measure changes in brain wave activity, specifically in the alpha frequency band, following L-theanine administration in human subjects.

Materials:

-

EEG cap with electrodes

-

EEG amplifier and recording system

-

Data acquisition and analysis software

Procedure:

-

Seat the participant in a comfortable, dimly lit room.

-

Place the EEG cap on the participant's scalp according to the 10-20 international system.[6]

-

Record baseline EEG activity for a set duration (e.g., 5-10 minutes) with eyes open and eyes closed.

-

Administer L-theanine (e.g., 200 mg) or a placebo in a double-blind, crossover design.

-

Record EEG activity at specific time points post-administration (e.g., 30, 60, 90 minutes).[6][20]

-

Perform a Fast Fourier Transform (FFT) on the EEG data to calculate the power spectrum.

-

Quantify the power in the alpha frequency band (8-12 Hz) and compare between the L-theanine and placebo conditions.

Western Blotting for Signaling Pathway Analysis (General Protocol)

Objective: To determine the effect of L-theanine on the activation of specific intracellular signaling pathways (e.g., Akt/GSK-3β, NF-κB, ERK/p38).

Materials:

-

Neuronal cell culture (e.g., SH-SY5Y, PC12)

-

L-theanine solution

-

Lysis buffer

-

Primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, GSK-3β, p65 NF-κB, ERK, p38)

-

Secondary antibodies conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture neuronal cells to the desired confluency.

-

Treat the cells with L-theanine at various concentrations and for different time points.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Incubate the membrane with primary antibodies against the target proteins.

-

Incubate the membrane with a secondary antibody.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of total and phosphorylated proteins.

Conclusion

L-theanine exerts its effects on the central nervous system through a complex and multifaceted mechanism of action. Its ability to modulate key neurotransmitter systems, particularly by dampening excitatory glutamatergic activity and enhancing inhibitory GABAergic tone, forms the foundation of its anxiolytic and calming properties. Furthermore, its influence on dopaminergic and serotonergic pathways, coupled with its capacity to induce alpha brain waves, contributes to its unique ability to promote a state of relaxed alertness and enhanced cognitive function. The neuroprotective effects of L-theanine are mediated by its modulation of critical intracellular signaling cascades involved in cell survival and inflammation. The comprehensive understanding of these mechanisms, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for the continued investigation and development of L-theanine as a potential therapeutic agent for a range of neurological and psychiatric conditions. Further research is warranted to fully elucidate the intricate downstream effects of L-theanine and to translate these preclinical findings into robust clinical applications.

References

- 1. L-Theanine alleviates heat stress-induced impairment of immune function by regulating the p38 MAPK signalling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Theanine modulation of monoamine metabolism visualized by derivatized imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.unpak.ac.id [repository.unpak.ac.id]

- 4. Inhibition by theanine of binding of [3H]AMPA, [3H]kainate, and [3H]MDL 105,519 to glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Role of L-theanine, a Structural Analogue of Glutamate, against GluR5 Kainate Receptor and its Prospective Utility against Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gsk-3β Controls Autophagy by Modulating LKB1-AMPK Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Randomized, Triple-Blind, Placebo-Controlled, Crossover Study to Investigate the Efficacy of a Single Dose of AlphaWave® L-Theanine on Stress in a Healthy Adult Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. protocolforlife.com [protocolforlife.com]

- 18. Pharmacokinetics of L-theanine and the effect on amino acid composition in mice administered with L-theanine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

- 20. he02.tci-thaijo.org [he02.tci-thaijo.org]

The Pharmacokinetics and Metabolism of L-Theanine: An In-Depth Technical Guide

An overview for researchers, scientists, and drug development professionals on the absorption, distribution, metabolism, and excretion of L-Theanine, a unique amino acid found predominantly in tea (Camellia sinensis).

L-Theanine, or γ-glutamylethylamide, is a non-proteinogenic amino acid that has garnered significant interest for its potential health benefits, including its neuroprotective, mood-enhancing, and anti-inflammatory properties. A thorough understanding of its pharmacokinetic and metabolic profile is crucial for the development of L-Theanine as a therapeutic agent or a functional food ingredient. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of L-Theanine, with a focus on quantitative data, experimental methodologies, and its interaction with key cellular signaling pathways.

Pharmacokinetics of L-Theanine

L-Theanine is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The pharmacokinetic parameters of L-Theanine have been characterized in both animal models and human subjects, demonstrating dose-dependent absorption and a relatively short half-life.

Quantitative Pharmacokinetic Data in Animal Models

Studies in mice have provided detailed insights into the pharmacokinetic profile of L-Theanine following both oral and intravenous administration. The data reveals rapid absorption and elimination.

| Parameter | 100 mg/kg | 400 mg/kg | 1000 mg/kg |

| Oral Administration | |||

| Cmax (µg/mL) | 82.1 | 413.1 | 906.4 |

| Tmax (min) | 15 | 15 | 17.5 |

| AUC (mg/mL·min) | 4.02 ± 0.39 | 22.05 ± 1.88 | 60.34 ± 7.27 |

| Bioavailability (%) | ~65.22 | ~67.29 | ~74.14 |

| Intravenous Administration | |||

| T1/2 (min) | 38.45 ± 3.87 | 41.53 ± 4.46 | 46.50 ± 10.16 |

| CLtot (mL/min) | 0.33 ± 0.06 | 0.24 ± 0.02 | 0.24 ± 0.05 |

| Vd (mL) | 12.57 ± 2.15 | 10.06 ± 0.77 | 11.03 ± 1.41 |

| Ke (/min) | 0.026 ± 0.002 | 0.024 ± 0.002 | 0.022 ± 0.005 |

| AUC (mg/mL·min) | 6.17 ± 0.72 | 32.77 ± 1.53 | 81.39 ± 8.20 |

Table 1: Pharmacokinetic Parameters of L-Theanine in Mice[1][2]

Quantitative Pharmacokinetic Data in Humans

In human subjects, L-Theanine also exhibits rapid absorption and a dose-proportional increase in plasma concentrations.

| Dose | Cmax | Tmax | Half-life (elimination) |

| 25-100 mg | 1.0 - 4.4 mg/L | ~50 min | ~65 min |

| 50 mg | - | - | - |

| 100 mg | 24.3 ± 5.7 µmol/L (capsules) | 0.8 h | - |

| 26.5 ± 5.2 µmol/L (tea) | |||

| 200 mg | - | - | - |

Table 2: Pharmacokinetic Parameters of L-Theanine in Humans[3][4][5][6]

Experimental Protocols

The characterization of L-Theanine's pharmacokinetics has been achieved through various experimental designs. A general workflow for these studies is outlined below.

Figure 1: A generalized experimental workflow for in vivo pharmacokinetic studies of L-Theanine.

Key Methodologies:

-

Animal Models: Studies in mice have commonly utilized four-week-old male Std-ddY mice.[1][2][7] Rats, specifically Sprague-Dawley rats, have also been used.

-

Administration: L-Theanine is typically administered orally via gavage or in capsules, or intravenously through tail vein injection.[1][2][7] Doses in animal studies have ranged from 100 to 1000 mg/kg.[1][2] In human studies, doses have ranged from 25 to 200 mg.[3][4][5]

-

Sample Collection: Blood samples are collected at various time points post-administration, such as 0, 15, 30, 60, and 120 minutes, to characterize the concentration-time profile.[1][2]

-

Analytical Methods: Quantification of L-Theanine and its metabolites in biological matrices is predominantly performed using High-Performance Liquid Chromatography (HPLC).[3][5] The phenylisothiocyanate (PITC) method has also been employed for the derivatization and quantification of amino acids, including L-Theanine.[1][2][7]

Metabolism of L-Theanine

In vivo, L-Theanine is primarily metabolized in the kidneys and to some extent in the liver. The primary metabolic pathway involves the hydrolysis of L-Theanine into glutamic acid and ethylamine by the enzyme glutaminase.[1][4]

Figure 2: The primary metabolic pathway of L-Theanine in vivo.

Interaction with Cellular Signaling Pathways

Recent research has indicated that L-Theanine can modulate key cellular signaling pathways, which may underlie its diverse physiological effects. The mTOR and AMPK pathways are two such critical pathways influenced by L-Theanine.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis. L-Theanine has been shown to activate the mTOR pathway, potentially by increasing the expression of amino acid transporters.[8] This activation leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and ribosomal protein S6 (S6), promoting protein synthesis.[5][8]

Figure 3: L-Theanine's proposed influence on the mTOR signaling pathway.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a critical energy sensor that regulates cellular metabolism. L-Theanine has been demonstrated to activate AMPK, which in turn can influence glucose and lipid metabolism. One proposed mechanism for AMPK activation by L-Theanine involves the upstream kinase CaMKKβ.[1][3][4] Activation of AMPK can lead to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.

Figure 4: L-Theanine's proposed influence on the AMPK signaling pathway.

Conclusion

The in vivo pharmacokinetics of L-Theanine are characterized by rapid absorption, dose-dependent plasma concentrations, and a relatively short half-life. It is primarily metabolized to glutamic acid and ethylamine. The ability of L-Theanine to modulate critical cellular signaling pathways, such as mTOR and AMPK, provides a mechanistic basis for its observed physiological effects. This comprehensive understanding of L-Theanine's disposition and metabolic fate is essential for the continued investigation and development of this unique amino acid for various health applications. Further research is warranted to fully elucidate the intricate interactions between L-Theanine and these signaling pathways and to translate these findings into clinical benefits.

References

- 1. L-theanine prevents progression of nonalcoholic hepatic steatosis by regulating hepatocyte lipid metabolic pathways via the CaMKKβ-AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. L-Theanine Regulates the Abundance of Amino Acid Transporters in Mice Duodenum and Jejunum via the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L-Theanine Regulates the Abundance of Amino Acid Transporters in Mice Duodenum and Jejunum via the mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. l-Theanine regulates glucose, lipid, and protein metabolism via insulin and AMP-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2-Amino-5-(ethylamino)-5-oxopentanoic Acid (L-Theanine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-(ethylamino)-5-oxopentanoic acid, commonly known as L-theanine, is a non-proteinogenic amino acid naturally found in tea leaves (Camellia sinensis). Renowned for its unique calming and focusing effects, L-theanine has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the biological activities of L-theanine, with a focus on its neuropharmacological, anti-inflammatory, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanisms of action, quantitative pharmacological data, and relevant experimental methodologies.

Introduction

L-theanine is a structural analog of the neurotransmitter glutamate.[1] This structural similarity is key to its ability to interact with the central nervous system. After oral administration, L-theanine is absorbed in the small intestine, crosses the blood-brain barrier, and exerts a range of effects on brain function.[2][3] Its primary reported benefits include promoting a state of relaxed alertness, improving cognitive function, and mitigating stress and anxiety, without inducing drowsiness.[2][4] Beyond its well-documented effects on mental state, research has uncovered its potential as an antioxidant, anti-inflammatory, and neuroprotective agent.[5][[“]]

Pharmacokinetics

Pharmacokinetic studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion of L-theanine. A study in mice demonstrated rapid absorption and elimination following oral administration.[7][8]

Table 1: Pharmacokinetic Parameters of L-Theanine in Mice [7][8]

| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (100 mg/kg) |

| Tmax (min) | 15 | - |

| Cmax (µg/mL) | 82.1 | - |

| T1/2 (min) | 38.45 ± 3.87 | - |

| AUC (mg/mL·min) | 4.02 ± 0.39 | 6.17 ± 0.72 |

| Bioavailability (%) | ~65-74 | - |

Neuropharmacological Activity

The neuropharmacological effects of L-theanine are multifaceted, involving the modulation of neurotransmitter systems, direct interaction with glutamate receptors, and the generation of alpha brain waves.

Modulation of Neurotransmitter Levels

L-theanine has been shown to influence the levels of several key neurotransmitters in the brain, which is believed to underpin many of its observed psychological effects.[5][[“]] It has been reported to increase the concentrations of gamma-aminobutyric acid (GABA), serotonin, and dopamine in the brain.[5][10] The increase in the inhibitory neurotransmitter GABA is thought to contribute to its anxiolytic and calming effects.[10]

Interaction with Glutamate Receptors

As a structural analog of glutamate, L-theanine can bind to glutamate receptors, though with a lower affinity than glutamate itself.[1] It acts as an antagonist at AMPA and kainate receptors and as a partial co-agonist at the NMDA receptor.[1] This interaction is believed to contribute to its neuroprotective effects by mitigating glutamate-induced excitotoxicity.

Table 2: Binding Affinity of L-Theanine for Glutamate Receptors

| Receptor | Binding Affinity (IC50) | Reference |

| AMPA | 19.2 µM | [11] |

| Kainate | 0.373 µM | [11] |

| NMDA (Glycine site) | 329 µM | [11] |

Induction of Alpha Brain Waves

A significant and well-documented effect of L-theanine is its ability to increase the generation of alpha brain waves (8-14 Hz) in the brain.[4][12][13] Alpha waves are associated with a state of relaxed wakefulness and mental alertness. This effect is observable via electroencephalography (EEG) and is thought to be a key mechanism behind the "calm focus" reported by users.

Anti-inflammatory Activity

L-theanine has demonstrated anti-inflammatory properties in various in vitro and in vivo models.[5] A key mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[14] By inhibiting NF-κB, L-theanine can reduce the production of pro-inflammatory cytokines and mediators.

Signaling Pathway: L-Theanine and the NF-κB Pathway

Caption: L-Theanine's anti-inflammatory mechanism via NF-κB pathway inhibition.

Neuroprotective Activity

L-theanine exhibits significant neuroprotective effects against various insults, including ischemia and neurotoxins. These effects are attributed to its ability to antagonize glutamate receptors, thereby reducing excitotoxicity, and its modulation of key intracellular signaling pathways involved in cell survival and apoptosis.

Signaling Pathway: L-Theanine and the Akt/GSK-3β Pathway

Caption: L-Theanine's neuroprotective mechanism via the Akt/GSK-3β pathway.

Experimental Protocols

Assessment of Anxiolytic Activity: Elevated Plus Maze (Mice)

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of mice to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Acclimatize the mice to the testing room for at least 30 minutes prior to the experiment.

-

Administer L-theanine or a vehicle control (e.g., saline) intraperitoneally or orally at a predetermined time before the test (e.g., 30 minutes).

-

Place the mouse in the center of the maze, facing one of the open arms.

-

Allow the mouse to explore the maze for a 5-minute period.

-

Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or by a trained observer blind to the treatment groups.

-

-

Data Analysis: Anxiolytic effects are indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the control group.

Experimental Workflow: Elevated Plus Maze

Caption: Workflow for assessing anxiolytic activity using the Elevated Plus Maze.

Measurement of Alpha Brain Wave Activity: Electroencephalography (EEG)

EEG is a non-invasive method used to record the electrical activity of the brain. It is the primary tool for measuring L-theanine-induced changes in alpha wave activity.

-

Participants: Healthy human volunteers.

-

Procedure:

-

Participants are seated in a comfortable chair in a quiet, dimly lit room.

-

EEG electrodes are placed on the scalp according to the International 10-20 system.

-

A baseline EEG recording is taken for a specified period (e.g., 5-10 minutes) with the participant's eyes closed and in a relaxed state.

-

Participants consume a standardized dose of L-theanine (e.g., 200 mg) or a placebo.

-

EEG recordings are taken at specific time intervals post-ingestion (e.g., 30, 60, 90, and 120 minutes) to track changes in brain wave activity.

-

-

Data Analysis: The EEG data is processed to isolate the alpha frequency band (8-14 Hz). The power of the alpha waves is quantified and compared between the L-theanine and placebo conditions. A significant increase in alpha power in the L-theanine group indicates a relaxation effect.[3][12][13]

Conclusion

2-Amino-5-(ethylamino)-5-oxopentanoic acid (L-theanine) exhibits a wide range of biological activities with significant potential for therapeutic and nutraceutical applications. Its ability to modulate neurotransmitter systems, interact with glutamate receptors, and promote alpha brain wave activity provides a strong basis for its anxiolytic, stress-reducing, and cognitive-enhancing effects. Furthermore, its anti-inflammatory and neuroprotective properties, mediated through pathways such as NF-κB and Akt/GSK-3β, suggest broader applications in conditions with inflammatory and neurodegenerative components. The experimental protocols outlined in this guide provide a framework for the continued investigation of this promising natural compound. Further research is warranted to fully elucidate its mechanisms of action and to translate preclinical findings into clinical benefits.

References

- 1. Elevated plus maze protocol â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 2. Elevated plus maze protocol [protocols.io]

- 3. The effects of L-theanine on alpha-band oscillatory brain activity during a visuo-spatial attention task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The neuropharmacology of L-theanine(N-ethyl-L-glutamine): a possible neuroprotective and cognitive enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Does l-theanine directly alter brain neurotransmitter levels? - Consensus [consensus.app]

- 7. researchgate.net [researchgate.net]

- 8. mmpc.org [mmpc.org]

- 9. Does l-theanine impact brain neurotransmitter concentrations? - Consensus [consensus.app]

- 10. The effects of L-theanine supplementation on the outcomes of patients with mental disorders: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. l-Theanine regulates glucose, lipid, and protein metabolism via insulin and AMP-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Randomized, Triple-Blind, Placebo-Controlled, Crossover Study to Investigate the Efficacy of a Single Dose of AlphaWave® L-Theanine on Stress in a Healthy Adult Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. L-Theanine: A Unique Functional Amino Acid in Tea (Camellia sinensis L.) With Multiple Health Benefits and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Spectroscopic Analysis of L-Theanine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: L-Theanine (N-ethyl-L-glutamine) is a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis) and is of significant interest for its potential physiological effects, including promoting relaxation and improving cognitive function. A thorough understanding of its solid-state structure and spectroscopic properties is fundamental for its characterization, quality control, and the development of new applications. This guide provides a comprehensive overview of the analytical techniques used to elucidate the structure of L-Theanine, presenting available spectroscopic data and standardized experimental protocols. While a complete, publicly available single-crystal X-ray diffraction structure for L-Theanine was not found during the literature review, this document outlines the standard methodology for such an analysis and focuses on the extensive data available from various spectroscopic techniques.

Crystal Structure Analysis

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (XRD). This technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data for L-Theanine

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a complete, peer-reviewed single-crystal X-ray diffraction dataset for L-Theanine. Therefore, quantitative data on its unit cell parameters and space group cannot be presented. The information available indicates that L-Theanine exists as a white crystalline powder.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a detailed, generalized protocol for the determination of the crystal structure of a small organic molecule like L-Theanine.

1. Crystal Growth:

- Objective: To obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) suitable for X-ray diffraction.

- Methodology (Slow Evaporation):

- Prepare a saturated or near-saturated solution of high-purity L-Theanine in a suitable solvent system (e.g., ethanol/water).[2]

- Filter the solution through a microfilter (e.g., 0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial).

- Cover the vessel with a perforated seal (e.g., Parafilm with pinholes) to allow for slow evaporation of the solvent.

- Store the vessel in a vibration-free environment at a constant, controlled temperature.

- Monitor the vessel periodically for the formation of single crystals over several days to weeks.

2. Data Collection:

- Objective: To measure the intensities and positions of X-ray beams diffracted by the crystal lattice.

- Methodology:

- A suitable single crystal is selected and mounted on a goniometer head using a cryo-loop and cryoprotectant oil.

- The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

- The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

- A series of diffraction images (frames) are collected as the crystal is rotated through various angles.

3. Structure Solution and Refinement:

- Objective: To determine the arrangement of atoms within the unit cell from the collected diffraction data.

- Methodology:

- The collected frames are integrated to determine the intensities and positions of the diffraction spots. The unit cell parameters are determined from the positions of the reflections.

- The data is corrected for experimental factors (e.g., Lorentz and polarization effects). The space group is determined based on systematic absences in the diffraction data.

- An initial structural model is generated using direct methods or Patterson methods.

- The structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

- The final model is validated using crystallographic metrics such as R-factors and goodness-of-fit.

Spectroscopic Analysis

Spectroscopy provides valuable information about the chemical structure, functional groups, and molecular environment of L-Theanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in a deuterated solvent, such as deuterium oxide (D₂O).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for L-Theanine in D₂O

| Atom Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm, Predicted) |

|---|---|---|

| α-CH | 3.77 (t) | 55.8 |

| γ-CH₂ | 2.40 (t) | 33.9 |

| β-CH₂ | 2.13 (m) | 28.5 |

| N-CH₂-CH₃ | 3.20 (q) | 36.3 |

| N-CH₂-CH₃ | 1.11 (t) | 14.7 |

| α-COOH | - | 177.0 |

| γ-CONH | - | 176.5 |

Data sourced from ChemicalBook and the Human Metabolome Database.[3][4]

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule. Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

Table 2: Key Vibrational Spectroscopy Bands for L-Theanine

| Wavenumber (cm⁻¹) | Technique | Tentative Assignment | Reference |

|---|---|---|---|

| ~3421 | FTIR | N-H stretching | [5] |

| ~2978 | FTIR | C-H stretching (asymmetric) | [5] |

| ~2941 | FTIR | C-H stretching (symmetric) | [5] |

| 1647 | Raman | Amide I (C=O stretch), COO⁻ (asymmetric stretch) | [2] |

| 1454 / 1458 | Raman | CH₂ bending | [2] |

| 1416 | Raman | COO⁻ (symmetric stretch) | |

| 1358 | Raman | CH₂ wagging | [2] |

| 1312 | Raman | CH₂ twisting | [2] |

| 1251 | Raman | Amide III (C-N stretch, N-H bend) | |

| 1153 | Raman | C-N stretching | [2] |

| 938 | Raman | C-C stretching | [2] |

| 900 | Raman | C-C stretching | [2] |

| 321 | Raman | Skeletal deformation |[2] |

Experimental Protocols: Spectroscopic Analysis

1. NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of L-Theanine powder in ~0.5-0.7 mL of deuterium oxide (D₂O).

- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

2. FTIR Spectroscopy:

- Sample Preparation (ATR): Place a small amount of L-Theanine powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted.

- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

3. Raman Spectroscopy:

- Sample Preparation: Place L-Theanine powder on a microscope slide or in a sample holder.

- Data Acquisition: Using a confocal Raman microscope, focus a laser (e.g., 532 nm or 785 nm) onto the sample. Collect the scattered light using a high-resolution spectrometer.[2]

- Data Processing: The resulting spectrum of Raman intensity versus Raman shift (in cm⁻¹) is processed to remove background fluorescence and cosmic rays. The positions and relative intensities of the peaks are then analyzed.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the structural and spectroscopic characterization of L-Theanine.

Caption: Experimental workflow for the analysis of L-Theanine.

Conclusion

This technical guide summarizes the key analytical methodologies for the structural and spectroscopic characterization of L-Theanine. While a definitive single-crystal structure remains to be published in the public domain, the standard protocol for its determination is well-established. The spectroscopic profile of L-Theanine, however, is well-documented, with characteristic NMR, FTIR, and Raman signatures that are invaluable for its identification, quality assessment, and the study of its molecular interactions. The data and protocols compiled herein serve as a vital resource for professionals in research and drug development engaged with this important bioactive compound.

References

L-Theanine Derivatives and Their Neuroprotective Potential: A Technical Guide

Abstract: L-theanine, a non-proteinogenic amino acid predominantly found in tea leaves (Camellia sinensis), has garnered significant attention for its diverse pharmacological activities, most notably its neuroprotective effects. Its ability to cross the blood-brain barrier and modulate multiple neuropathological pathways—including excitotoxicity, oxidative stress, inflammation, and apoptosis—positions it as a promising therapeutic agent for neurodegenerative diseases. This technical guide provides an in-depth review of the molecular mechanisms underlying L-theanine's neuroprotective actions, summarizes key quantitative data from preclinical studies, and details relevant experimental protocols. Furthermore, it explores the synthesis and enhanced potential of novel L-theanine derivatives designed to improve potency and target specificity, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to L-Theanine

L-theanine, or γ-glutamylethylamide, is a unique amino acid that contributes to the characteristic umami flavor of green tea.[1][2] Structurally analogous to the neurotransmitters glutamate and glutamine, it can readily cross the blood-brain barrier after oral administration, allowing it to exert direct effects on the central nervous system.[1][3][4][5][6][7] Extensive research has demonstrated its neuroprotective capabilities against a range of insults, attributing these effects to its ability to counteract glutamate-induced excitotoxicity, mitigate oxidative damage, reduce inflammation, and inhibit apoptotic cell death.[1][[“]][9]

Core Neuroprotective Mechanisms of L-Theanine

L-theanine's neuroprotective effects are multifactorial, involving the modulation of several critical signaling pathways.

Modulation of the Glutamatergic System

Glutamate is the primary excitatory neurotransmitter in the brain, but its over-activation leads to excitotoxicity, a key factor in neuronal death following stroke and in neurodegenerative diseases. L-theanine helps restore balance to the glutamatergic system through several mechanisms:

-

Glutamate Receptor Antagonism: It acts as a weak competitive antagonist at N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, thereby blocking excessive glutamate binding.[3][5][6]

-

Inhibition of Glutamine Transport: L-theanine inhibits the transport of glutamine into neurons.[5] This reduces the substrate available for the synthesis of glutamate, thereby decreasing its presynaptic release.[5]

Caption: L-Theanine's modulation of glutamatergic neurotransmission.

Enhancement of Antioxidant Defenses

Oxidative stress is a major contributor to neuronal damage. L-theanine bolsters the brain's antioxidant capacity, primarily by increasing levels of glutathione (GSH), the most important endogenous antioxidant.[4]

-

Astrocyte-Mediated GSH Production: L-theanine stimulates astrocytes to synthesize and release GSH, which is then taken up by neurons to protect them from oxidative damage.[4]

-

Enzyme Activity: It restores the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) while reducing levels of lipid peroxidation products such as malondialdehyde (MDA).[10][11]

Caption: Antioxidant and astrocyte-mediated neuroprotection by L-theanine.

Regulation of Apoptotic Signaling

L-theanine can directly interfere with programmed cell death (apoptosis) pathways initiated by neurotoxic insults.

-

MAPK Pathway: It inhibits the phosphorylation of pro-apoptotic kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[12]

-

Akt/GSK3β Pathway: L-theanine has been shown to activate the Akt signaling pathway, which in turn inhibits glycogen synthase kinase 3 beta (GSK3β), a protein involved in promoting apoptosis.[9]

-

Caspase Inhibition: By regulating upstream signals, L-theanine prevents the activation of executioner caspases, such as caspase-3, and inhibits the cleavage of its substrate, poly (ADP-ribose) polymerase (PARP).[12]

Caption: Anti-apoptotic signaling pathways modulated by L-theanine.

L-Theanine Derivatives: Synthesis and Enhanced Potential

While L-theanine is effective, researchers are developing derivatives to enhance its neuroprotective properties, improve its selectivity for specific receptors, and optimize its pharmacokinetic profile.

Synthesis Approaches

The chemical synthesis of L-theanine and its derivatives typically starts from L-glutamic acid or its esters, such as ethyl glutamate.[13] The process generally involves a nucleophilic substitution reaction where the γ-carboxyl group is reacted with an amine (e.g., ethylamine for L-theanine), followed by cyclization and purification steps to yield the final product.[13]

Key Derivatives and Their Enhanced Activity

-

NMDA Receptor Modulators: Studies on new 4-substituted L-theanine derivatives have shown that some analogs can act as more potent modulators of the NMDA receptor than the parent compound.[14] For instance, enantiomerically pure D-theanine and L-γ-N-propyl-glutamine displayed greater positive modulatory effects on NMDA-mediated responses in cultured hippocampal neurons.[14][15]

-

Metal-Ion Complexes: A novel complex, Mg-L-Theanine , has been developed and shows promise in improving sleep quality, potentially through a synergistic regulation of glutamate receptors and GABAergic systems.[16]

-

Other Derivatives: The semi-synthesized derivative (R)-2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)-5-(ethylamino)-5-oxopentanoic ethyl ester (DTBrC) has been investigated, demonstrating that the L-theanine backbone can be used to create compounds with other biological activities, such as anticancer effects.[9]

Quantitative Analysis of Neuroprotective Efficacy

The following tables summarize quantitative data from key preclinical studies, highlighting the effective concentrations and dosages of L-theanine and its derivatives.

Table 1: In Vitro Neuroprotective Effects of L-Theanine

| Model System | Insult | L-Theanine Concentration | Key Outcome | Reference |

|---|---|---|---|---|

| Mesencephalic neuron-astrocyte co-cultures | Dopamine (DA) (50–150 µM) | 500 µM | Significantly lessened DA-induced damage to dopaminergic neurons. | [4] |

| Striatal astrocyte-rich cultures | Baseline | 50–500 µM | Significantly increased glutathione (GSH) levels after 72h. | [4] |

| H9C2 cells | Hydrogen Peroxide (H₂O₂) (160 µM) | 4, 8, 16 mM | Increased cell viability; decreased ROS, MDA, and caspase-3 activation. | [12] |

| Cultured hippocampal neurons | NMDA (10 µM) | 10 µM | Modulated NMDA-mediated intracellular calcium increases. |[15] |

Table 2: In Vivo Neuroprotective Effects of L-Theanine

| Animal Model | Insult/Disease Model | L-Theanine Dosage & Route | Key Outcome(s) | Reference |

|---|---|---|---|---|

| Rat | Cerebral Ischemia-Reperfusion (30-min MCAO) | 1 and 4 mg/kg, i.p. (3 & 12h post-reperfusion) | Substantially reduced the size of brain infarct. | [17] |

| Rat | Huntington's Disease Model (3-Nitropropionic acid) | 100 and 200 mg/kg, oral (daily for 14 days) | Attenuated impairments in behavioral tests; restored antioxidant enzyme activity (SOD, CAT, GSH). | [11] |

| Mouse | General | 4 mg/kg, oral (for 14 days) | Significantly increased glutathione (GSH) levels in the striatum. | [4] |

| Rat | Orofacial Dyskinesia | 200 mg/kg, oral | Repaired brain structure and downregulated inflammatory cytokines. |[9] |

Table 3: Activity of L-Theanine Derivatives on NMDA Receptors

| Derivative | Concentration | Model System | Effect | Reference |

|---|---|---|---|---|

| D-theanine | 10 µM | Cultured hippocampal neurons (16 DIV) | Greater positive modulator effect on NMDA-mediated responses than L-theanine. | [14][15] |

| L-γ-N-propyl-Gln | 10 µM | Cultured hippocampal neurons (16 DIV) | Greater positive modulator effect on NMDA-mediated responses than L-theanine. | [14][15] |

| D-γ-N-propyl-Gln | 10 µM | Cultured hippocampal neurons (16 DIV) | Showed dependency on NMDA receptor activity for its effects. |[15] |

Experimental Methodologies

Reproducible and robust experimental protocols are critical for evaluating the neuroprotective potential of L-theanine and its derivatives.

In Vivo Models of Neurological Damage

Protocol: Cerebral Ischemia-Reperfusion Model

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Induction of Ischemia: Anesthesia is induced (e.g., with isoflurane). The middle cerebral artery (MCA) is occluded (MCAO) for a defined period (e.g., 30 minutes) using an intraluminal filament.[17]

-

Reperfusion: The filament is withdrawn to allow blood flow to resume.

-

Treatment: L-theanine (e.g., 1 or 4 mg/kg) or vehicle (0.9% saline) is administered intraperitoneally (i.p.) at specific time points after the start of reperfusion (e.g., 3, 12, or 24 hours).[17][18]

-

Assessment: After a survival period (e.g., 48 hours), neurological deficit scores are assessed. The animals are then euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to measure the infarct size.[17]

Caption: General workflow for an in vivo cerebral ischemia-reperfusion study.

In Vitro Neuroprotection Assays

Protocol: Oxidative Stress-Induced Apoptosis in H9C2 Cells

-

Cell Culture: H9C2 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.

-

Pre-treatment: Cells are pre-treated with various concentrations of L-theanine (e.g., 4, 8, 16 mM) or vehicle for 24 hours.[12]

-

Induction of Injury: The media is replaced, and cells are exposed to an oxidative insult, such as 160 µM hydrogen peroxide (H₂O₂), for a specified duration (e.g., 4 hours).[12]

-

Cell Viability Assay: Cell viability is quantified using a colorimetric assay such as CCK-8 or MTT.[12]

-

Biochemical Analysis: Cell lysates are collected for further analysis. This can include measuring intracellular ROS levels, assessing antioxidant enzyme activity (SOD, GSH-Px), and performing Western blots for apoptotic markers like cleaved caspase-3 and PARP.[12]

Caption: General workflow for an in vitro oxidative stress assay.

Biochemical and Molecular Analyses

-

Western Blotting: This technique is used to quantify the expression levels of specific proteins. Lysates from treated cells or tissues are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-JNK, pro-caspase 3, PARP, β-actin) and corresponding secondary antibodies for detection.[4][12]

-

Antioxidant Capacity Assays: Commercially available kits are widely used to measure the activity of antioxidant enzymes (SOD, CAT, GSH-Px) and the levels of oxidative stress markers (MDA, ROS, GSH/GSSG ratio) in tissue homogenates or cell lysates.[11][12]

Conclusion and Future Directions

L-theanine is a compelling natural compound with significant, multi-faceted neuroprotective properties. Its ability to modulate glutamatergic over-activity, enhance endogenous antioxidant systems, and inhibit key apoptotic pathways underscores its therapeutic potential for a variety of neurological disorders. The development of L-theanine derivatives that exhibit enhanced potency and selectivity, particularly as modulators of the NMDA receptor, represents a promising frontier in neuropharmacology.

Future research should focus on:

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Elucidating the absorption, distribution, metabolism, and excretion profiles of novel derivatives to optimize dosing and delivery.

-

Mechanism of Action: Deeper investigation into the specific receptor subtype interactions and downstream signaling pathways of the most promising derivatives.

-

Chronic Disease Models: Evaluating the long-term efficacy and safety of L-theanine and its derivatives in more complex, chronic models of neurodegenerative diseases like Alzheimer's and Parkinson's.

-

Clinical Translation: Rigorously designed human clinical trials are necessary to validate the preclinical findings and establish the therapeutic utility of these compounds in patient populations.

References

- 1. Neuroprotective attributes of L-theanine, a bioactive amino acid of tea, and its potential role in Parkinson's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. l-Theanine protects against excess dopamine-induced neurotoxicity in the presence of astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of theanine and its preventive effects on cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. research.unipd.it [research.unipd.it]

- 8. Are there any neuroprotective effects of l-theanine? - Consensus [consensus.app]

- 9. L-Theanine: A Unique Functional Amino Acid in Tea (Camellia sinensis L.) With Multiple Health Benefits and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. L-Theanine Protects H9C2 Cells from Hydrogen Peroxide-Induced Apoptosis by Enhancing Antioxidant Capability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis method of L-Theanine Lyphar Provide Competitive Price [biolyphar.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | A Novel Theanine Complex, Mg-L-Theanine Improves Sleep Quality via Regulating Brain Electrochemical Activity [frontiersin.org]

- 17. L-theanine administration results in neuroprotection and prevents glutamate receptor agonist-mediated injury in the rat model of cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Modulatory Role of L-Theanine on Neurotransmitter Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Theanine (γ-glutamylethylamide), a non-proteinogenic amino acid predominantly found in tea leaves (Camellia sinensis), has garnered significant scientific interest for its psychoactive properties, including stress reduction, improved cognitive performance, and mood enhancement.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms underlying these effects, with a specific focus on L-Theanine's ability to modulate the levels of key neurotransmitters within the central nervous system. It has been established that L-Theanine readily crosses the blood-brain barrier, enabling its direct interaction with various neural pathways.[3][4][5] This document synthesizes quantitative data from key preclinical studies, details common experimental protocols for investigating its neurochemical effects, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

L-Theanine's structural similarity to glutamate, the primary excitatory neurotransmitter in the brain, allows it to interact with the glutamatergic system.[6][7] However, its effects are multifaceted, extending to the modulation of inhibitory neurotransmitters and monoamines. Animal studies have consistently demonstrated that L-Theanine administration can lead to significant alterations in brain concentrations of gamma-aminobutyric acid (GABA), dopamine, serotonin, and norepinephrine.[8][[“]][[“]] These neurochemical changes are believed to be the foundation of its observed anxiolytic and cognitive-enhancing effects.[4][8] This guide will systematically explore the evidence supporting L-Theanine's role as a potent neuromodulator.

Quantitative Effects of L-Theanine on Neurotransmitter Levels

The following tables summarize the quantitative findings from various preclinical studies investigating the impact of L-Theanine on major neurotransmitter systems. These studies primarily utilize rodent models and employ techniques such as microdialysis and high-performance liquid chromatography (HPLC) for neurotransmitter quantification.

Table 1: Effects of L-Theanine on Dopamine and Serotonin Levels

| Brain Region | Animal Model | L-Theanine Dose | Route of Administration | Change in Dopamine | Change in Serotonin | Reference |

| Striatum | Rat | 250, 500, 1000, 2000, 4000 mg/kg | Oral | Increased | No significant change | [[“]] |

| Striatum, Hippocampus, Hypothalamus | Rat | Not specified | Intragastric | - | Significantly Increased | [12] |

| Prefrontal Cortex, Nucleus Accumbens, Hippocampus | Rat (Depression Model) | Not specified | Not specified | Significantly Increased | Significantly Increased | [13] |

| Striatum | Rat (Depression Model) | Not specified | Not specified | Significantly Increased | Significantly Increased | [13] |

| Cerebrum | Mouse | Not specified | Not specified | 45.8 ± 4.3 to 90.1 ± 27.9 ng/mg (increase over 90 min) | - | [14] |

Table 2: Effects of L-Theanine on GABA and Glutamate Levels

| Brain Region | Animal Model | L-Theanine Dose | Route of Administration | Change in GABA | Change in Glutamate | Reference |

| Brain | Mouse | Not specified | Not specified | Increased | - | [13] |

| Brain | General finding | Not specified | Not specified | Increased | Reduced excitatory activity | [4] |

| Brain | General finding | Not specified | Not specified | Increased | Modulated | [[“]] |

Table 3: L-Theanine Affinity for Glutamate Receptors

| Receptor Subtype | Affinity (IC50) | Comparison to L-Glutamic Acid | Reference |

| AMPA | 19.2 µM | 80-fold less | [12][15][16] |

| Kainate | 0.373 µM | - | [12][15][16] |

| NMDA (Glycine site) | 329 µM | 30,000-fold less | [12][15][16] |

Experimental Protocols

The following methodologies are representative of the experimental designs used to assess the neurochemical effects of L-Theanine.

Animal Models and L-Theanine Administration

-

Animals: Male Sprague-Dawley or Wistar rats, or various strains of mice (e.g., C57BL/6) are commonly used. Animals are typically housed under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

-

Administration: L-Theanine is often dissolved in distilled water or saline. Administration routes include:

-

Oral (p.o.): Gavage is used to deliver precise doses.

-

Intraperitoneal (i.p.): Injection into the peritoneal cavity.

-

Intragastric: Direct administration into the stomach.

-

-

Dosage: Doses in rodent studies range widely, from as low as 4 mg/kg to several thousand mg/kg, to investigate dose-dependent effects.

Neurotransmitter Measurement

-

Microdialysis: This technique allows for the in-vivo sampling of neurotransmitters from specific brain regions of freely moving animals. A microdialysis probe is stereotaxically implanted, and dialysates are collected at regular intervals before and after L-Theanine administration.

-

High-Performance Liquid Chromatography (HPLC): Collected dialysates or brain tissue homogenates are analyzed using HPLC coupled with electrochemical or fluorescence detection to separate and quantify neurotransmitter concentrations.

-

Enzyme-Linked Immunosorbent Assay (ELISA): This method is used to measure the levels of neurotransmitters and other biomarkers in brain tissue homogenates.[17]

Receptor Binding Assays

-

Methodology: To determine the affinity of L-Theanine for specific receptor subtypes, competitive binding assays are performed using radiolabeled ligands.

-

Procedure: Brain tissue preparations (e.g., cortical neurons) are incubated with a fixed concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [3H]AMPA) and varying concentrations of L-Theanine. The ability of L-Theanine to displace the radioligand is measured, and the half-maximal inhibitory concentration (IC50) is calculated.[15][16]

Signaling Pathways and Mechanisms of Action

L-Theanine exerts its neuromodulatory effects through several interconnected pathways.